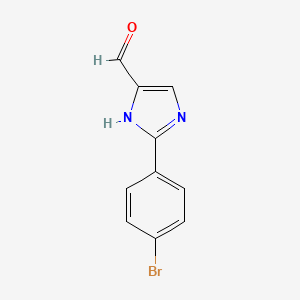

2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde

Description

2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde is a halogen-substituted imidazole derivative featuring a bromophenyl group at position 2 and a carbaldehyde moiety at position 5 of the imidazole core. This compound belongs to a class of heterocyclic aromatic molecules with broad applications in medicinal chemistry, materials science, and catalysis. The bromine atom enhances lipophilicity and influences electronic properties, while the aldehyde group provides a reactive site for further functionalization, such as condensation reactions or coordination chemistry.

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1H-imidazole-5-carbaldehyde |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13) |

InChI Key |

JYIBTXLJBXDBRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(N2)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The aldehyde group undergoes nucleophilic additions with amines, hydrazines, and alcohols, forming Schiff bases, hydrazones, or acetals. These reactions are foundational for creating derivatives with enhanced pharmacological or material science applications.

Mechanistic Insight : The aldehyde’s electrophilic carbonyl carbon reacts with nucleophiles (e.g., -NH₂), forming a tetrahedral intermediate that dehydrates to yield imines or related products.

Cross-Coupling Reactions via the Bromophenyl Group

The 4-bromophenyl substituent participates in palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation. These reactions are critical for generating biaryl structures in drug discovery.

Regioselectivity : The bromine’s para position directs coupling to the phenyl ring, while steric and electronic effects from the imidazole influence reaction rates .

Condensation Reactions

The aldehyde group condenses with active methylene compounds (e.g., malononitrile) or enolizable ketones, forming conjugated systems for optoelectronic or bioactive molecules.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile, piperidine catalyst | Cyano-vinyl derivatives | |

| Aldol Condensation | Acetophenone, NaOH | α,β-Unsaturated ketones |

Key Finding : Computational studies suggest that the imidazole’s nitrogen atoms stabilize transition states via hydrogen bonding, enhancing reaction efficiency .

Imidazole Ring Functionalization

The electron-rich imidazole ring undergoes electrophilic substitutions (e.g., nitration, halogenation) at specific positions, dictated by substituent effects.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-imidazole derivatives | |

| Halogenation | NBS, radical initiator | Brominated imidazoles |

Positional Selectivity : The aldehyde and bromophenyl groups direct electrophiles to the C-4 position of the imidazole ring due to meta-directing effects.

Reduction and Oxidation Reactions

The aldehyde group is redox-active, enabling transformations to alcohols or carboxylic acids.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Aldehyde Reduction | NaBH₄, EtOH | 5-Hydroxymethyl-imidazole | |

| Oxidation to Carboxylic Acid | KMnO₄, H⁺ | Imidazole-5-carboxylic acid |

Catalytic Influence : Transition metal catalysts (e.g., Ru or Pd) enhance selectivity in asymmetric reductions .

Coordination Chemistry

The imidazole nitrogen and aldehyde oxygen act as ligands for metal ions, forming complexes with catalytic or medicinal properties.

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Fe³⁺ | N-imidazole, O-aldehyde | Heme-like catalysts | |

| Cu²⁺ | N-imidazole | Antimicrobial agents |

Structural Insight : X-ray crystallography confirms bidentate binding modes in Fe³⁺ complexes, mimicking natural heme systems .

Scientific Research Applications

2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl group and the imidazole ring are key structural features that contribute to its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | Br at C2; CHO at C5 | 265.10 (estimated) | Aldehyde, Bromophenyl |

| 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | Cl at C5; Ph at C2; CHO at C4 | 206.62 | Aldehyde, Chloro, Phenyl |

| 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | Br-benzyl at N1; butyl at C2; Cl at C4; CHO at C5 | 355.66 | Aldehyde, Bromobenzyl, Chloro |

Table 2: Physical Properties

Biological Activity

2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including in vitro assays and mechanisms of action.

Chemical Structure and Properties

The compound features a bromophenyl group attached to an imidazole ring, which is known for its ability to interact with biological targets. The aldehyde functional group enhances its reactivity and potential as a pharmaceutical intermediate.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various imidazole derivatives, this compound showed significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 15 µg/mL |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity, with IC50 values indicating effective growth inhibition .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 18.0 |

| HT-29 | 22.5 |

| MCF-7 | 20.0 |

The mechanism through which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets within cells. The imidazole ring facilitates binding to metal ions and enzymes, potentially leading to enzyme inhibition or modulation of receptor activity .

Enzyme Inhibition Studies

Various studies have focused on the compound's ability to inhibit specific enzymes associated with cancer proliferation. For instance, it has been suggested that the compound may inhibit Aurora kinases, which are critical in cell division and have been implicated in cancer progression .

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazole derivatives, including this compound. The study reported enhanced biological activity compared to other derivatives, highlighting the importance of structural modifications in improving efficacy .

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde be optimized to improve yield and purity?

- Methodology : Optimize reaction conditions using catalysts (e.g., Pd/C for cross-coupling reactions) and solvents (DMF or THF) to enhance reaction efficiency. Control temperature to prevent decomposition, and employ nucleophilic substitution for introducing the bromophenyl group. Purify via column chromatography or recrystallization using ethanol/water mixtures .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodology : Use solvent-dependent recrystallization (ethanol or methanol) to isolate the compound. For complex mixtures, employ silica gel chromatography with gradients of ethyl acetate/hexane. Confirm purity via HPLC or TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodology : Grow single crystals via slow evaporation in ethanol. Collect diffraction data using a Bruker D8 VENTURE diffractometer. Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Analyze bond lengths (e.g., C-Br: ~1.89 Å) and angles to confirm stereochemistry .

Q. What in vitro assays are suitable for evaluating the antitumor potential of this compound?

- Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values with structural analogs (e.g., 2-(benzylthio)-imidazole derivatives). Perform flow cytometry to assess apoptosis induction via Annexin V/PI staining .

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodology : Use Gaussian 09 for DFT calculations to optimize geometry and compute electrostatic potential (MESP). Perform molecular docking with AutoDock Vina against targets like EGFR or topoisomerase II. Validate with experimental IC50 values .

Q. How do substituent modifications (e.g., replacing bromine with chlorine) impact reactivity in nucleophilic aromatic substitution?

- Methodology : Synthesize analogs (e.g., 2-(4-chlorophenyl) derivatives) and compare reaction rates under identical conditions (NaH/K2CO3 in DMF). Analyze Hammett substituent constants (σ+) to quantify electronic effects .

Q. How should researchers resolve contradictions in reported biological activities across studies?

- Methodology : Compare assay conditions (e.g., cell line specificity, concentration ranges). Perform SAR studies to isolate the impact of functional groups (e.g., bromophenyl vs. chlorophenyl). Cross-reference with crystallographic data to rule out structural discrepancies .

Q. What storage conditions ensure long-term stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.